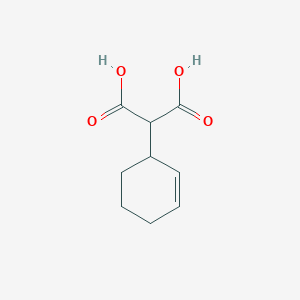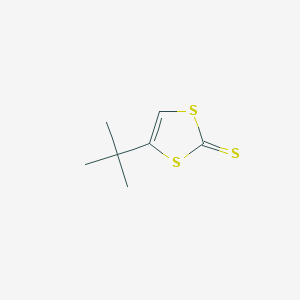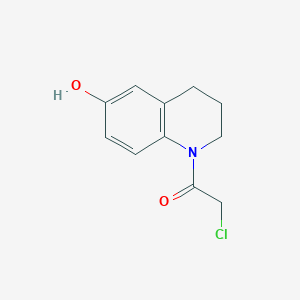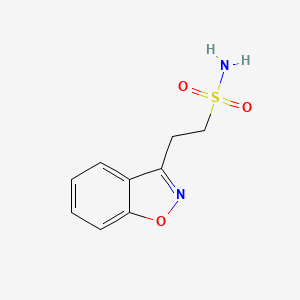
2-(cyclohex-2-en-1-yl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(cyclohex-2-en-1-yl)propanedioic acid” is a chemical compound with the molecular formula C9H12O4 . It has a molecular weight of 184.19 . The compound is also known as "2-(2-cyclohexen-1-yl)malonic acid" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,10,11)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
OAA has a wide range of applications in scientific research. It is used in the study of enzyme-catalyzed reactions, as well as in the study of metabolic pathways. It is also used to study the effects of various drugs on biochemical and physiological processes. OAA is also used in the synthesis of amino acids, and is used to study the effects of various hormones on metabolic pathways.
Wirkmechanismus
OAA is involved in a wide range of biochemical and physiological processes. It is involved in the synthesis of amino acids, and is involved in the Krebs cycle, which is a metabolic pathway that produces energy in the form of ATP. OAA is also involved in the synthesis of fatty acids, and is involved in the synthesis of glucose from pyruvate.
Biochemical and Physiological Effects
OAA has a wide range of biochemical and physiological effects. It is involved in the synthesis of amino acids, and is involved in the synthesis of fatty acids. OAA is also involved in the regulation of glucose metabolism, and is involved in the regulation of energy metabolism. OAA is also involved in the regulation of cell growth and differentiation, and is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using OAA in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and purify, and can be used in a variety of laboratory experiments. The main limitation of using OAA in laboratory experiments is that it is not very stable, and can degrade over time. Additionally, it can react with other compounds, and can produce toxic byproducts.
Zukünftige Richtungen
There are many potential future directions for research involving OAA. These include further investigation into the role of OAA in the regulation of gene expression and cell growth and differentiation, as well as further investigation into the role of OAA in the synthesis of fatty acids and amino acids. Additionally, further research could be conducted into the role of OAA in the regulation of energy metabolism and glucose metabolism. Additionally, further research could be conducted into the potential therapeutic applications of OAA, as well as into the potential toxicity of OAA and its metabolites.
Synthesemethoden
OAA can be synthesized in the laboratory using a variety of methods. One method involves the reaction of ethyl acetoacetate with sodium ethoxide in ethanol, which yields a mixture of OAA and sodium acetoacetate. The OAA can then be isolated and purified by recrystallization. Other methods of synthesis include the reaction of ethyl acetoacetate with sodium hydroxide in methanol, the reaction of ethyl acetoacetate with sodium methoxide in methanol, and the reaction of ethyl acetoacetate with sodium ethoxide in methanol.
Eigenschaften
IUPAC Name |
2-cyclohex-2-en-1-ylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRUHJWMRSLADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)

![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)


